2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol
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Overview
Description
2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol is a complex organic compound that features a 1,2,4-triazole ring, a phenyl group, and an ethanolamine moietyThe presence of the 1,2,4-triazole ring is particularly noteworthy, as this structure is known for its diverse biological activities and its role as a pharmacophore in many therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. One common method involves the cyclization of hydrazine derivatives with formic acid or its derivatives . The phenyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the ethanolamine moiety via an alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, featuring a triazole ring.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
What sets 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the triazole ring and the ethanolamine moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
13486-46-9 |
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Molecular Formula |
C12H16N6O |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
2-[N-ethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C12H16N6O/c1-2-18(7-8-19)11-5-3-10(4-6-11)15-17-12-13-9-14-16-12/h3-6,9,19H,2,7-8H2,1H3,(H,13,14,16) |
InChI Key |
HAIXWCFFPWUYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Origin of Product |
United States |
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